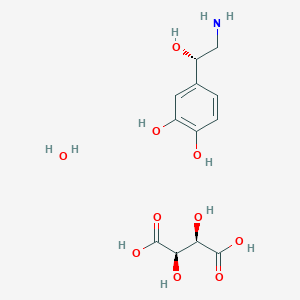

Noradrenaline bitartrate monohydrate

Descripción

Propiedades

IUPAC Name |

4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;2,3-dihydroxybutanedioic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.C4H6O6.H2O/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10;/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBCGLZYLJMGKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34888-32-9, 108341-18-0, 69815-49-2 | |

| Record name | L-Norepinephrine hydrogen L-tartrate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[(1R)-2-Amino-1-hydroxyethyl] benzen-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R)-2-Amino-1-(3,4-dihydroxyphenyl)ethanol hydrogen (2R,3R)-2,3-dihydroxybutanedioate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Noradrenaline Bitartrate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties and structural characteristics of Noradrenaline Bitartrate (B1229483) Monohydrate, a vital catecholamine in neuroscience and pharmacology. The information is presented to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

Noradrenaline bitartrate monohydrate is a white to off-white crystalline powder.[1] It is the hydrated salt of L-noradrenaline and L-(+)-tartaric acid. The presence of the bitartrate salt enhances the stability and solubility of norepinephrine (B1679862) in aqueous solutions, making it suitable for pharmaceutical applications.[2]

Quantitative Data Summary

The key quantitative chemical and physical properties of noradrenaline bitartrate monohydrate are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₈H₁₁NO₃ • C₄H₆O₆ • H₂O | [1][3] |

| Molecular Weight | 337.28 g/mol | [1][3][4] |

| Melting Point | 100-104 °C | [1] |

| pKa | 8.64 (at 25°C) | [2] |

| Solubility in Water | 50 mg/mL | [2] |

| Solubility in DMSO | 64-67 mg/mL | [5] |

| Appearance | White to off-white crystalline powder | [1] |

| Optical Rotation | -10.0° to -12.0° (c=5, H₂O) | [6] |

Chemical Structure

Noradrenaline bitartrate monohydrate is composed of three components: the active norepinephrine molecule, a bitartrate counter-ion, and a molecule of water of hydration.

Norepinephrine: The norepinephrine component is the levorotatory isomer, specifically (R)-(-)-4-(2-amino-1-hydroxyethyl)benzene-1,2-diol. This stereoisomer is the biologically active form.

Bitartrate: The counter-ion is the dextrorotatory L-(+)-tartaric acid, which exists as the bitartrate anion.

The overall structure is a salt formed by the protonated amine group of norepinephrine and one of the carboxylic acid groups of tartaric acid.

Stereochemistry

The molecule possesses specific stereochemistry that is crucial for its biological activity. The norepinephrine component has one chiral center at the carbon atom of the ethanolamine (B43304) side chain, which is in the (R) configuration. The bitartrate counter-ion is the naturally occurring L-(+)-tartaric acid, which has two chiral centers, both in the (R) configuration.

Experimental Protocols

Determination of pKa by Potentiometric Titration

The pKa of noradrenaline bitartrate monohydrate can be determined using potentiometric titration. This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.

Methodology:

-

Preparation of the Analyte Solution: A precisely weighed amount of noradrenaline bitartrate monohydrate is dissolved in deionized water to create a solution of known concentration.

-

Titration Setup: The analyte solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the analyte solution.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: The collected data of pH versus the volume of titrant added is plotted to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the analyte has been neutralized. The equivalence point can be identified as the inflection point of the titration curve, which can be more accurately determined by plotting the first or second derivative of the curve.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the purity and stability of noradrenaline bitartrate monohydrate, particularly in pharmaceutical formulations. Such a method can separate the intact drug from its degradation products.

Forced Degradation Studies:

To develop a stability-indicating method, forced degradation studies are performed under various stress conditions to generate potential degradation products. These conditions typically include:

-

Acid Hydrolysis: Treatment with an acid (e.g., 1 M HCl) at elevated temperature.

-

Base Hydrolysis: Treatment with a base (e.g., 1 M NaOH) at elevated temperature.

-

Oxidative Degradation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Degradation: Exposure to dry heat.

-

Photolytic Degradation: Exposure to UV light.[6]

Example HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., sodium 1-octanesulfonate) and an organic solvent (e.g., methanol).[7]

-

Flow Rate: Typically around 1.5 mL/min.[7]

-

Detection: UV detection at a wavelength where norepinephrine shows significant absorbance (e.g., 199 nm or 279 nm).[6][7]

The method is validated for its ability to separate the main peak of norepinephrine from any peaks corresponding to degradation products, ensuring the method is specific and stability-indicating.

Signaling Pathways

Norepinephrine is a key neurotransmitter and hormone that exerts its effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of target cells.

Biosynthesis and Release of Norepinephrine

Norepinephrine is synthesized from the amino acid tyrosine through a series of enzymatic steps.

Once synthesized in noradrenergic neurons, norepinephrine is packaged into synaptic vesicles and released into the synaptic cleft upon the arrival of an action potential.

Adrenergic Receptor Signaling

Norepinephrine binds to two main types of adrenergic receptors: alpha (α) and beta (β) receptors, each with several subtypes. The activation of these receptors triggers distinct intracellular signaling cascades.

-

α1-Adrenergic Receptors: These receptors are coupled to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[8]

-

α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

-

β-Adrenergic Receptors (β1, β2, β3): These receptors are primarily coupled to Gs proteins. Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets.

Metabolism of Norepinephrine

Following its action at the synapse, norepinephrine is primarily removed from the synaptic cleft by reuptake into the presynaptic neuron. The remaining norepinephrine is metabolized by two main enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The final major metabolite excreted in the urine is vanillylmandelic acid (VMA).

References

- 1. L-Noradrenaline Bitartrate | 108341-18-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 108341-18-0(Norepinephrine bitartrate monohydrate) | Kuujia.com [kuujia.com]

- 3. GSRS [precision.fda.gov]

- 4. wyzant.com [wyzant.com]

- 5. selleckchem.com [selleckchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

An In-depth Technical Guide to the Synthesis and Characterization of L-Noradrenaline Bitartrate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of L-Noradrenaline bitartrate (B1229483) monohydrate, a critical catecholamine in neuroscience research and pharmaceutical applications. This document details the chemical synthesis, purification, and in-depth characterization of this compound, presenting quantitative data in accessible formats and outlining detailed experimental protocols.

Synthesis of L-Noradrenaline Bitartrate Monohydrate

The synthesis of L-Noradrenaline bitartrate monohydrate is most commonly achieved through the resolution of a racemic mixture of DL-Norepinephrine. This process selectively isolates the biologically active L-isomer.

A widely employed method involves the use of a chiral resolving agent, L-(+)-tartaric acid, to form diastereomeric salts with the racemic norepinephrine (B1679862) base. The differing solubilities of these salts in a suitable solvent system allow for their separation. The L-Norepinephrine L-bitartrate salt is then isolated and purified.

An alternative approach involves the asymmetric synthesis of L-Norepinephrine, which can then be converted to the bitartrate monohydrate salt. However, the resolution of the racemate remains a prevalent and cost-effective method in many applications.

Synthesis via Racemic Resolution: An Experimental Protocol

This protocol describes the synthesis of L-Noradrenaline bitartrate monohydrate starting from racemic DL-Norepinephrine base.

Materials:

-

DL-Norepinephrine base

-

L-(+)-tartaric acid

-

Water

-

Aqueous ammonia (B1221849) solution

-

Isopropyl alcohol (IPA)

Procedure:

-

Formation of the Diastereomeric Salt:

-

In a suitable reaction vessel, dissolve DL-Norepinephrine base in a mixture of methanol and water.

-

Add a stoichiometric amount of L-(+)-tartaric acid to the solution.

-

Stir the mixture at room temperature. The L-Norepinephrine L-bitartrate salt will preferentially crystallize out of the solution due to its lower solubility.

-

Cool the mixture to 0-5°C to maximize precipitation.

-

Filter the precipitate and wash with cold methanol to remove the more soluble D-Norepinephrine D-bitartrate salt.

-

-

Conversion to L-Norepinephrine Base:

-

Suspend the crude L-Norepinephrine L-bitartrate salt in water.

-

Add aqueous ammonia solution to raise the pH, which will precipitate the L-Norepinephrine free base.

-

Filter the precipitated L-Norepinephrine base and wash with cold water.

-

-

Formation of L-Noradrenaline Bitartrate Monohydrate:

-

Dissolve the purified L-Norepinephrine base in a heated mixture of water and methanol.

-

Add a stoichiometric amount of L-(+)-tartaric acid to the solution.

-

Allow the solution to cool slowly to room temperature, followed by further cooling to 0-5°C to induce crystallization.

-

Filter the crystalline product, wash with a cold mixture of water and IPA, and dry under vacuum at a controlled temperature (e.g., 40-45°C) to yield L-Noradrenaline bitartrate monohydrate.[1]

-

Characterization of L-Noradrenaline Bitartrate Monohydrate

A thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized L-Noradrenaline bitartrate monohydrate. The following are key analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of L-Noradrenaline bitartrate monohydrate.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A common mobile phase consists of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio can be optimized to achieve good separation.

-

Detection: UV detection at a wavelength of approximately 280 nm.

-

Sample Preparation: A known concentration of the synthesized compound is dissolved in the mobile phase.

-

Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is determined by the area percentage of the main peak corresponding to L-Noradrenaline bitartrate monohydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized compound. Both ¹H NMR and ¹³C NMR spectra are typically acquired.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer.

-

Solvent: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common solvents.

-

Sample Preparation: A small amount of the sample is dissolved in the chosen deuterated solvent.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

-

Analysis: The chemical shifts, coupling constants, and integration of the peaks in the spectra are analyzed to confirm the presence of all expected functional groups and the overall molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol:

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Analysis: The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of the functional groups in L-Noradrenaline bitartrate monohydrate, such as O-H, N-H, C-H, and C=C bonds.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal properties of the compound.

Experimental Protocol:

-

Instrumentation: A simultaneous TGA/DSC instrument.

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in an appropriate pan (e.g., aluminum or platinum).

-

Data Acquisition: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen). The weight loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

-

Analysis: The TGA curve reveals information about the loss of water of hydration and decomposition temperatures. The DSC curve shows thermal events such as melting and decomposition.

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure of the L-Noradrenaline bitartrate monohydrate.

Experimental Protocol:

-

Instrumentation: An X-ray diffractometer.

-

Sample Preparation: A finely ground powder of the sample is mounted on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

-

Analysis: The positions and intensities of the diffraction peaks are characteristic of the crystalline lattice of the compound and can be used for phase identification and to confirm its crystalline nature.

Quantitative Data Summary

The following tables summarize key quantitative data for L-Noradrenaline bitartrate monohydrate.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₁NO₃ · C₄H₆O₆ · H₂O |

| Molecular Weight | 337.28 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 102-104 °C[2] |

| Solubility | Soluble in water (400 mg/mL), slightly soluble in ethanol (B145695) (3 mg/mL)[2] |

Table 2: Typical Purity and Yield Data

| Parameter | Typical Value |

| HPLC Purity | >99.5% |

| Optical Purity | >99.0% enantiomeric excess |

| Yield (from racemate) | Varies depending on the specific process, but yields of over 80% for the final crystallization step have been reported.[1] |

Noradrenaline Signaling Pathway

L-Noradrenaline exerts its physiological effects by binding to and activating adrenergic receptors, which are G-protein coupled receptors. The two main classes of adrenergic receptors are α and β receptors, each with several subtypes.

-

α₁-Adrenergic Receptors: These receptors are coupled to Gq proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

α₂-Adrenergic Receptors: These receptors are coupled to Gi proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

β-Adrenergic Receptors (β₁, β₂, β₃): These receptors are primarily coupled to Gs proteins. Their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets.

References

Noradrenaline bitartrate monohydrate mechanism of action in neuronal signaling

An In-Depth Technical Guide on the Core Mechanism of Action of Noradrenaline Bitartrate (B1229483) Monohydrate in Neuronal Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noradrenaline, also known as norepinephrine (B1679862), is a catecholamine that functions as a crucial neurotransmitter and hormone, mediating a wide array of physiological and neurological processes, including attention, arousal, memory, and the "fight or flight" response.[1][2] In research and clinical settings, it is often supplied as noradrenaline bitartrate monohydrate, a stable salt form.[3][4] The biologically active component is the L-isomer of noradrenaline.[5][6] While the bitartrate salt form influences physicochemical properties like molecular weight and stability, the fundamental mechanism of action at the neuronal level is dictated by the noradrenaline molecule itself.[5][7] This guide provides a detailed examination of the molecular and cellular mechanisms through which noradrenaline exerts its effects on neuronal signaling, from receptor binding and signal transduction to the modulation of neuronal excitability.

The Noradrenergic Synapse: Signal Transmission and Termination

Noradrenaline's journey as a signaling molecule begins with its synthesis in the presynaptic terminal and ends with its removal from the synaptic cleft.

-

Synthesis and Release: Noradrenaline is synthesized from the amino acid tyrosine in a multi-step enzymatic process.[2][8] Upon the arrival of an action potential at the presynaptic terminal, voltage-gated calcium channels open, leading to an influx of Ca2+.[1] This triggers the fusion of vesicles containing noradrenaline with the presynaptic membrane, releasing the neurotransmitter into the synaptic cleft via exocytosis.[1][5]

-

Signal Termination: Reuptake via NET: The primary mechanism for terminating noradrenergic signaling is the reuptake of noradrenaline from the synaptic cleft back into the presynaptic neuron.[8] This process is mediated by the Norepinephrine Transporter (NET), a protein that cotransports noradrenaline with sodium (Na+) and chloride (Cl−) ions in a 1:1:1 ratio.[9][10] The electrochemical gradients of Na+ and Cl−, maintained by the Na+/K+-ATPase, provide the energetic driving force for this reuptake.[9][10] NET is a critical target for many therapeutic drugs, including certain antidepressants.[10][11]

Adrenergic Receptors and Core Signaling Pathways

Noradrenaline exerts its effects by binding to two main families of G-protein coupled receptors (GPCRs): alpha (α) and beta (β) adrenergic receptors, each with multiple subtypes.[12][13][14] The specific cellular response depends on which receptor subtype is activated and its associated G-protein.

Alpha-1 (α1) Adrenergic Receptors

-

Mechanism: α1 receptors (subtypes α1A, α1B, α1D) are coupled to the Gq family of G-proteins.[1] Upon activation by noradrenaline, the Gαq subunit activates phospholipase C (PLC).[3][15] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] This cascade generally produces excitatory cellular effects.[1]

Alpha-2 (α2) Adrenergic Receptors

-

Mechanism: α2 receptors (subtypes α2A, α2B, α2C) are coupled to the Gi/o family of G-proteins.[1] When noradrenaline binds, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][15] This reduction in cAMP levels results in decreased activity of protein kinase A (PKA). α2 receptors are often located presynaptically, where they act as autoreceptors to inhibit further release of noradrenaline, creating a negative feedback loop.[1][12] Overall, their effects are generally inhibitory.[1][12]

Beta (β) Adrenergic Receptors

-

Mechanism: β receptors (subtypes β1, β2, β3) are coupled to the Gs family of G-proteins.[12][14] Noradrenaline binding causes the Gαs subunit to activate adenylyl cyclase.[3] This stimulates the conversion of ATP into cAMP, thereby increasing intracellular cAMP levels.[3][16] Elevated cAMP activates PKA, which then phosphorylates various downstream target proteins, leading to a cellular response that is typically excitatory or modulatory.[16] Noradrenaline shows a higher affinity for β1 receptors compared to β2 receptors.[17]

Modulation of Neuronal Excitability and Function

The activation of adrenergic receptors and their downstream cascades translates into profound effects on the electrical properties of neurons.

-

Ion Channel Modulation: Noradrenaline potently modulates various ion channels to alter neuronal excitability.[18]

-

Potassium (K+) Channels: Activation of β-receptors in cortical pyramidal cells suppresses a slow Ca2+-activated K+ current (IAHP), which reduces the afterhyperpolarization following an action potential. This leads to a decrease in spike frequency adaptation, allowing for more sustained firing in response to a stimulus.[18] Furthermore, α1-receptor activation can inhibit the M-current, a subthreshold voltage-gated K+ current, thereby increasing neuronal excitability.[19]

-

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels: In the medial prefrontal cortex, noradrenaline acting on β1-receptors can enhance the function of HCN channels.[20] This leads to an increased inward current and depolarization of the neuronal membrane, bringing the neuron closer to its firing threshold.[20]

-

-

Synaptic Plasticity: The noradrenergic system is a key regulator of synaptic plasticity, the cellular basis for learning and memory. The activation of β-receptors generally enhances long-term potentiation (LTP), a form of synaptic strengthening.[21] Conversely, α-receptor activation can, in some contexts, reduce LTP.[21]

Quantitative Pharmacology

The affinity of noradrenaline for different adrenergic receptor subtypes is a critical determinant of its overall physiological effect. Binding affinity is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.[6] The L-isomer of noradrenaline is the pharmacologically active enantiomer, possessing a significantly higher affinity for adrenergic receptors than the D-isomer.[6]

| Receptor Subtype | Ligand | Ki (nM) | Species |

| α1A | L-Norepinephrine | 1500 | Guinea Pig |

| β1 | L-Norepinephrine | 126 | Rat |

| β1 | L-Norepinephrine | 400 | Guinea Pig |

| Note: The presented Ki values are collated from different studies and experimental conditions; direct comparison between values should be made with caution.[6] L-norepinephrine generally exhibits higher affinity for β1-receptors than β2-receptors.[17] |

Key Experimental Methodologies

Elucidating the mechanisms of noradrenaline action relies on a suite of specialized experimental techniques.

A. Radioligand Competitive Binding Assay

This technique is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[22][23] It measures the ability of an unlabeled compound (the "competitor," e.g., noradrenaline) to displace a radioactively labeled ligand from the receptor.

Detailed Protocol:

-

Membrane Preparation:

-

Homogenize tissue or cultured cells expressing the adrenergic receptor of interest in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail.[22]

-

Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.[22]

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.[22]

-

Wash and resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration. Store at -80°C.[24]

-

-

Assay Procedure:

-

In a 96-well plate, set up reactions in triplicate containing: the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1), and serial dilutions of unlabeled noradrenaline.[24]

-

Include control wells for "Total Binding" (membranes + radioligand only) and "Non-specific Binding" (membranes + radioligand + a saturating concentration of an unlabeled antagonist, e.g., phentolamine).[24][25]

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[22][24]

-

-

Filtration and Counting:

-

Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates receptor-bound radioligand from the unbound.[22][24]

-

Quickly wash the filters with ice-cold buffer to remove residual unbound radioligand.[22]

-

Place filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[24]

-

-

Data Analysis:

-

Calculate "Specific Binding" = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of noradrenaline to generate a sigmoidal competition curve.

-

Determine the IC50 value (the concentration of noradrenaline that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[22]

-

B. Cyclic AMP (cAMP) Functional Assay

This assay measures the functional consequence of adrenergic receptor activation by quantifying changes in the intracellular second messenger cAMP. It is used to determine if a receptor is coupled to Gs (increasing cAMP) or Gi (decreasing cAMP).[16]

Detailed Protocol:

-

Cell Culture and Plating:

-

Culture a cell line expressing the adrenergic receptor of interest (e.g., CHO or HEK293 cells).

-

Plate the cells in a 96-well plate and grow to the desired confluency.[26]

-

-

Assay Procedure:

-

Wash the cells and replace the culture medium with an assay buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

For Gs-coupled receptors (β-receptors): Add varying concentrations of noradrenaline to the wells and incubate for a specific time.

-

For Gi-coupled receptors (α2-receptors): Add a known adenylyl cyclase activator (e.g., forskolin) to all wells to induce a baseline level of cAMP production. Then, add varying concentrations of noradrenaline to measure its inhibitory effect.[26]

-

Incubate the plate (e.g., 30 minutes at 37°C).

-

-

Cell Lysis and Detection:

-

Terminate the reaction and lyse the cells according to the kit manufacturer's instructions (e.g., using a supplied lysis buffer).[27]

-

Detect cAMP levels using a competitive immunoassay format, such as ELISA or HTRF (Homogeneous Time-Resolved Fluorescence). In a typical ELISA, cAMP from the sample competes with an enzyme-labeled cAMP for binding to a specific antibody.[27]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample by interpolating from the standard curve.

-

Plot the cAMP concentration against the log concentration of noradrenaline to generate a dose-response curve and calculate the EC50 (for Gs) or IC50 (for Gi).

-

C. Whole-Cell Electrophysiological Recording

This technique allows for the direct measurement of a neuron's electrical properties, such as membrane potential and ionic currents, in response to noradrenaline application. The current-clamp configuration is used to measure changes in membrane voltage and firing patterns.[28][29]

Detailed Protocol:

-

Slice Preparation:

-

Prepare acute brain slices (e.g., 300 µm thick) from a region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Allow slices to recover in oxygenated aCSF at room temperature for at least one hour.

-

-

Recording Setup:

-

Transfer a brain slice to a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Fabricate a glass micropipette (recording electrode) with a tip resistance of 3-6 MΩ and fill it with an internal solution mimicking the intracellular ionic composition.

-

-

Obtaining a Recording:

-

Using a micromanipulator, approach a target neuron in the slice with the micropipette.

-

Apply gentle positive pressure to the pipette as it approaches the cell.

-

Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Apply a brief, strong suction pulse to rupture the patch of membrane under the pipette tip, achieving the "whole-cell" configuration, which allows direct electrical access to the neuron's interior.[30]

-

-

Data Acquisition (Current-Clamp):

-

Record the neuron's resting membrane potential.

-

Inject steps of depolarizing current to elicit action potentials and establish a baseline firing pattern.[28]

-

Bath-apply noradrenaline to the slice via the perfusion system.

-

Record any changes in resting membrane potential, input resistance, and the neuron's firing response to the same current injection steps.

-

-

Data Analysis:

-

Compare the electrophysiological parameters (e.g., firing frequency, spike frequency adaptation, membrane potential) before, during, and after noradrenaline application to determine its effect on neuronal excitability.

-

Conclusion

Noradrenaline bitartrate monohydrate, through its active noradrenaline component, orchestrates a complex and multifaceted modulation of neuronal signaling. Its actions are initiated through binding to a diverse family of α- and β-adrenergic receptors, which engage distinct G-protein-coupled signaling cascades to alter intracellular levels of key second messengers like cAMP, IP3, and Ca2+. These intracellular changes ultimately converge on the modulation of ion channel activity, leading to significant alterations in neuronal excitability, firing patterns, and synaptic plasticity. A thorough understanding of these core mechanisms, supported by quantitative pharmacological data and robust experimental methodologies, is fundamental for researchers and professionals aiming to develop novel therapeutics targeting the noradrenergic system.

References

- 1. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Noradrenaline (or norepinephrine) | Paris Brain Institute [parisbraininstitute.org]

- 3. What is the mechanism of Norepinephrine Bitartrate? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 10. mental-health-matters.org [mental-health-matters.org]

- 11. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Norepinephrine - Wikipedia [en.wikipedia.org]

- 13. Receptors for norepinephrine and signal transduction pathways (Chapter 3) - Brain Norepinephrine [cambridge.org]

- 14. Adrenoreceptors: Subtypes, Effects, & Signaling [mindmapai.app]

- 15. Frontiers | The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review [frontiersin.org]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Actions of norepinephrine in the cerebral cortex and thalamus: implications for function of the central noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Mechanism for Nerve Cell Excitation by Norepinephrine via Alpha-1 Adrenoceptors: Inhibition of Potassium M-Current - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Noradrenaline Modulates the Membrane Potential and Holding Current of Medial Prefrontal Cortex Pyramidal Neurons via β1-Adrenergic Receptors and HCN Channels [frontiersin.org]

- 21. Acute and Chronic Noradrenergic Effects on Cortical Excitability in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. benchchem.com [benchchem.com]

- 25. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]

- 28. Electrophysiology - Wikipedia [en.wikipedia.org]

- 29. acnp.org [acnp.org]

- 30. Electrophysiological Properties of Catecholaminergic Neurons in the Norepinephrine-Deficient Mouse - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Adrenergic Receptor Selectivity of Noradrenaline Bitartrate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noradrenaline (Norepinephrine) bitartrate (B1229483) monohydrate is an endogenous catecholamine that functions as a primary neurotransmitter in the sympathetic nervous system and as a hormone. Its physiological and pharmacological effects are mediated through its interaction with a family of G-protein coupled receptors known as adrenergic receptors (adrenoceptors). A thorough understanding of its binding affinity and functional potency at various adrenoceptor subtypes is critical for research into sympathetic nervous system function and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the adrenergic receptor selectivity of noradrenaline, detailed experimental protocols for its characterization, and a visual representation of the associated signaling pathways.

Adrenergic Receptor Selectivity Profile of Noradrenaline

Noradrenaline exhibits differential selectivity across the various adrenergic receptor subtypes. It is generally characterized as a potent agonist at α1, α2, and β1 adrenergic receptors, with significantly lower affinity for β2 and β3 receptors.[1][2][3] This selectivity profile underpins its physiological roles, such as regulating blood pressure, heart rate, and neurotransmission.[4][5]

Binding Affinity (Ki)

The binding affinity of a ligand for a receptor is quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. The table below summarizes the reported Ki values for noradrenaline at various human adrenergic receptor subtypes. It is important to note that these values can vary depending on the experimental conditions, radioligand used, and tissue or cell system.

Table 1: Noradrenaline Binding Affinities (Ki) at Human Adrenergic Receptors

| Receptor Subtype | Ki (nM) | Notes / Source Context |

| α1 | 330[2] | General α1 affinity. |

| 1050[6] | From competition with [3H]-prazosin in human internal mammary artery. | |

| α2 | 56[2] | General α2 affinity. Noradrenaline shows the highest affinity for α2 subtypes.[5] |

| β1 | ~10-fold higher affinity than β2AR[1][7] | Selectivity is primarily driven by a faster association rate for β1AR.[1][7] |

| β2 | Lower affinity | Noradrenaline is considered a weak agonist at β2 receptors.[3] |

| β3 | Low affinity | Not a primary target of noradrenaline. |

Functional Potency (EC50)

Functional potency (EC50) measures the concentration of an agonist that produces 50% of the maximal response in a specific functional assay. This provides a measure of the ligand's ability to not only bind to the receptor but also to elicit a biological response.

Table 2: Noradrenaline Functional Potencies (EC50) at Adrenergic Receptors

| Receptor Subtype & Response | EC50 (µM) | Cell/Tissue System |

| α1 (Contraction) | 0.48[6] | Human Internal Mammary Artery |

| α1 (mRNA regulation) | ~0.3[8] | Rabbit Aortic Smooth Muscle Cells |

Adrenergic Receptor Signaling Pathways

The binding of noradrenaline to its receptors initiates distinct intracellular signaling cascades depending on the G-protein to which the receptor subtype is coupled.

-

α1-Adrenergic Receptors (Gq-coupled): Activation of α1 receptors leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[9] The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to cellular responses like smooth muscle contraction.[9]

-

α2-Adrenergic Receptors (Gi-coupled): These receptors are coupled to inhibitory G-proteins (Gi). Upon activation, the α-subunit of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3][5] This reduction in cAMP levels counteracts the effects of Gs-coupled pathways.

-

β-Adrenergic Receptors (Gs-coupled): β1, β2, and β3 receptors are coupled to stimulatory G-proteins (Gs). Agonist binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[10] cAMP then acts as a second messenger, primarily by activating protein kinase A (PKA). PKA phosphorylates numerous cellular proteins, thereby regulating a wide range of functions, including cardiac muscle contraction (β1), smooth muscle relaxation (β2), and lipolysis (β3).[1]

Mandatory Visualizations: Signaling Pathways

References

- 1. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. frontiersin.org [frontiersin.org]

- 6. Alpha 1 adrenoceptor subtype mediates noradrenaline induced contraction of the human internal mammary artery: radioligand and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

Pharmacodynamics and pharmacokinetics of norepinephrine bitartrate

An In-depth Technical Guide on the Pharmacodynamics and Pharmacokinetics of Norepinephrine (B1679862) Bitartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norepinephrine, also known as noradrenaline, is an endogenous catecholamine that functions as a primary neurotransmitter in the sympathetic nervous system and as a hormone released from the adrenal medulla.[1][2] In its salt form, norepinephrine bitartrate, it is a first-line vasopressor agent used clinically to manage severe, acute hypotension, particularly in the context of shock (e.g., septic, cardiogenic).[3][4] Its potent hemodynamic effects are mediated through interactions with adrenergic receptors, leading to significant alterations in vascular tone and cardiac function. A thorough understanding of its pharmacodynamic and pharmacokinetic profiles is critical for its safe and effective use in both clinical and research settings. This guide provides a detailed technical overview of norepinephrine bitartrate, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways.

Pharmacodynamics

The pharmacodynamic effects of norepinephrine are primarily driven by its interaction with alpha (α) and beta (β) adrenergic receptors, which are G-protein coupled receptors located on the surface of target cells.[5][6] Norepinephrine exhibits differential affinity for these receptor subtypes, leading to a complex and dose-dependent physiological response.[5][7]

Mechanism of Action and Signaling Pathways

Norepinephrine acts predominantly on α1- and β1-adrenergic receptors, with a high affinity for α2-receptors and very low affinity for β2-receptors.[7][8]

-

α1-Adrenergic Receptors: Located on vascular smooth muscle, activation of these receptors is the primary mechanism behind norepinephrine-induced vasoconstriction.[7][9] Binding to α1-receptors activates the Gq protein signaling cascade, which stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and an increase in systemic vascular resistance and blood pressure.[9][10]

-

β1-Adrenergic Receptors: These receptors are primarily located in the heart.[7] Their activation by norepinephrine leads to positive inotropic (increased contractility) and chronotropic (increased heart rate) effects.[9] This is mediated by the Gs protein signaling pathway, where receptor activation stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates calcium channels, leading to an increased influx of calcium during an action potential and enhancing cardiac muscle contraction.[9]

References

- 1. youtube.com [youtube.com]

- 2. The hemodynamic effects of norepinephrine: far more than an increase in blood pressure! - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review [frontiersin.org]

- 5. Pitt Cardiology | Adrenergics [pittmedcardio.com]

- 6. selleckchem.com [selleckchem.com]

- 7. The cerebral and cardiac effects of Norepinephrine in an experimental cardiac arrest model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. escholarship.org [escholarship.org]

- 10. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Endogenous Function of Noradrenaline as a Neurotransmitter and Hormone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noradrenaline (NA), also known as norepinephrine (B1679862) (NE), is a catecholamine that plays a pivotal role in the body's physiological and neurological functions.[1] It acts as both a neurotransmitter within the central and peripheral nervous systems and as a hormone released from the adrenal medulla.[2][3] This dual function allows noradrenaline to mediate a wide range of effects, from synaptic transmission to systemic responses to stress, making it a critical molecule in health and disease.[4] This guide provides a comprehensive overview of the synthesis, signaling, and function of noradrenaline, along with quantitative data and experimental protocols relevant to its study.

Synthesis, Release, and Metabolism of Noradrenaline

The biosynthesis of noradrenaline begins with the amino acid L-tyrosine, which is taken up into noradrenergic neurons and chromaffin cells of the adrenal medulla.[1][5] The process involves a series of enzymatic reactions:

-

Tyrosine to L-DOPA: The rate-limiting step is the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH).[1][5]

-

L-DOPA to Dopamine (B1211576): L-DOPA is then decarboxylated to dopamine by DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC).[5][6]

-

Dopamine to Noradrenaline: Dopamine is transported into synaptic vesicles where it is converted to noradrenaline by dopamine β-hydroxylase (DBH).[1][5]

In the adrenal medulla, a further step occurs where noradrenaline is methylated by phenylethanolamine N-methyltransferase (PNMT) to produce adrenaline (epinephrine).[1]

Release Mechanisms:

-

As a Neurotransmitter: In the nervous system, the arrival of an action potential at the presynaptic terminal triggers the influx of calcium ions, leading to the fusion of noradrenaline-containing vesicles with the cell membrane and the release of noradrenaline into the synaptic cleft via exocytosis.[5][7]

-

As a Hormone: In response to stress, the sympathetic nervous system stimulates the chromaffin cells of the adrenal medulla to release noradrenaline (about 15%) and adrenaline (about 85%) directly into the bloodstream.[8]

Metabolism and Inactivation: The action of noradrenaline is terminated by reuptake into the presynaptic neuron via the norepinephrine transporter (NET) or by enzymatic degradation.[6] The primary enzymes involved in its metabolism are:

-

Monoamine Oxidase (MAO): Located on the outer membrane of mitochondria within the presynaptic neuron.[9]

-

Catechol-O-Methyltransferase (COMT): Found in the synaptic cleft and various tissues.[9]

The major metabolites of noradrenaline are vanillylmandelic acid (VMA) and 3-methoxy-4-hydroxyphenylglycol (MHPG), which are excreted in the urine.[9][10]

Noradrenaline as a Neurotransmitter

In the central nervous system (CNS), noradrenergic neurons originate primarily from the locus coeruleus in the pons and project widely throughout the brain.[7][9] This system is crucial for regulating:

-

Arousal, Alertness, and Attention: Noradrenaline enhances the processing of sensory inputs and focuses attention.[2][9]

-

Mood and Cognition: It plays a role in mood regulation, memory formation, and retrieval.[7][9]

-

Stress Response: The central noradrenergic system is a key component of the "fight-or-flight" response, preparing the brain and body for action.[7][9]

In the peripheral nervous system (PNS), noradrenaline is the principal neurotransmitter of the sympathetic nervous system, mediating responses such as increased heart rate, constriction of blood vessels, and mobilization of energy stores.[7][11]

Noradrenaline as a Hormone

Released from the adrenal medulla, hormonal noradrenaline circulates in the bloodstream and acts on various target organs to reinforce the effects of the sympathetic nervous system.[8][12] Its hormonal actions contribute to:

-

Cardiovascular Regulation: Increasing heart rate, cardiac output, and blood pressure.[11][12]

-

Metabolic Adjustments: Triggering the release of glucose from energy stores and increasing the levels of circulating free fatty acids.[11][13]

-

Systemic "Fight-or-Flight" Response: Preparing the body for physical exertion in response to stress.[2][8]

While the actions of neurotransmitter noradrenaline are localized to the synapse, hormonal noradrenaline has more widespread and sustained effects.[14] However, plasma noradrenaline concentrations need to exceed approximately 1,800 pg/ml to produce significant hemodynamic and metabolic effects, a level typically reached during intense exercise or severe illness.[15]

Noradrenergic Receptors and Signaling Pathways

Noradrenaline exerts its effects by binding to adrenergic receptors (adrenoceptors), which are G protein-coupled receptors (GPCRs).[16][17] There are two main types of adrenergic receptors, alpha (α) and beta (β), each with several subtypes.[17][18]

| Receptor Type | Subtypes | G Protein Coupling | Primary Signaling Pathway |

| Alpha-1 (α1) | α1A, α1B, α1D | Gq | Activation of Phospholipase C (PLC) → ↑ IP3 and DAG → ↑ Intracellular Ca2+ and activation of Protein Kinase C (PKC) |

| Alpha-2 (α2) | α2A, α2B, α2C | Gi/o | Inhibition of Adenylyl Cyclase → ↓ cAMP |

| Beta (β) | β1, β2, β3 | Gs | Activation of Adenylyl Cyclase → ↑ cAMP → Activation of Protein Kinase A (PKA) |

Table 1: Major Adrenergic Receptor Types and their Signaling Pathways.[7][17][19]

The diverse physiological effects of noradrenaline are a result of the differential expression of these receptor subtypes in various tissues and their distinct downstream signaling cascades.

Quantitative Data

Receptor Binding Affinities

The binding affinity of noradrenaline for its receptors is a key determinant of its biological activity. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

| Receptor Subtype | Ligand | Ki (nM) | Species |

| α1A | L-Norepinephrine | 1500 | Guinea Pig |

| β1 | L-Norepinephrine | 126 | Rat |

| β1 | L-Norepinephrine | 400 | Guinea Pig |

Table 2: L-Norepinephrine Binding Affinities for Adrenergic Receptors.[20] Note: Ki values can vary depending on experimental conditions. L-norepinephrine generally shows a higher affinity for α-adrenergic receptors than for β-adrenergic receptors and is approximately tenfold more selective for the β1 subtype over the β2 subtype.[20] The D-isomer of norepinephrine has a significantly lower binding affinity (10- to 500-fold lower) than the L-isomer.[20]

Physiological Concentrations and Pharmacokinetics

| Parameter | Value | Notes |

| Basal Plasma Noradrenaline | 150-350 pg/mL | Can increase significantly during stress. |

| Plasma Half-life | ~2.4 minutes | [15] |

| Metabolic Clearance Rate | ~3,070 mL/min | [15] |

| Basal Production Rate | ~0.7 µ g/min | [15] |

Table 3: Physiological Concentrations and Pharmacokinetic Parameters of Noradrenaline.

Experimental Protocols

Measurement of Noradrenaline Levels

7.1.1. Microdialysis for in vivo Sampling

Microdialysis is a technique used to sample the extracellular fluid of tissues, including the brain, in living animals.[21][22]

-

Principle: A small, semi-permeable probe is inserted into the target tissue.[21] A physiological solution (perfusate) is slowly pumped through the probe.[21] Small molecules, including neurotransmitters like noradrenaline, diffuse across the membrane from the extracellular fluid into the perfusate down their concentration gradient.[21] The collected dialysate can then be analyzed.

-

Probe Construction: Microdialysis probes typically consist of a semi-permeable dialysis membrane, stainless steel tubing for the inlet and outlet, and silica (B1680970) capillary tubing.[23]

-

Procedure:

-

Stereotaxically implant the microdialysis probe into the brain region of interest in an anesthetized animal.

-

Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[24]

-

Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).[21]

-

Analyze the dialysate for noradrenaline concentration using a sensitive analytical technique like HPLC-ECD.[23]

-

7.1.2. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive and selective method for quantifying catecholamines in biological samples.[25][26]

-

Principle: The sample is injected into a high-pressure liquid stream (mobile phase) that flows through a column packed with a stationary phase.[27] The different components of the sample are separated based on their interaction with the stationary phase.[27] As the separated components elute from the column, they pass through an electrochemical detector where they are oxidized or reduced at an electrode, generating an electrical signal proportional to their concentration.[27][28]

-

Sample Preparation (for urine):

-

Centrifuge the urine sample to remove particulate matter.[27]

-

Adjust the pH of the supernatant to ~6.5.[27]

-

Add an internal standard (e.g., dihydroxybenzylamine).[27]

-

Extract the catecholamines using a solid-phase extraction column (e.g., Biorex-70).[27]

-

Elute the catecholamines from the column with boric acid.[27]

-

Dilute the eluate in the mobile phase before injection into the HPLC system.[27]

-

-

HPLC-ECD System Parameters (Example):

Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a ligand (like noradrenaline) for its receptor.[20]

-

Principle: A radioactively labeled ligand with known high affinity for the receptor is incubated with a tissue preparation containing the receptor. The binding of a non-labeled test ligand (e.g., noradrenaline) is measured by its ability to displace the radioligand.[20]

-

Procedure:

-

Prepare cell membranes from a tissue or cell line expressing the adrenergic receptor of interest.

-

Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors).

-

Add increasing concentrations of the unlabeled competitor ligand (noradrenaline).

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity bound to the filters using liquid scintillation counting.

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

-

Visualizations

Signaling Pathways

Caption: Noradrenaline signaling through α1 and β adrenergic receptors.

Experimental Workflow: Microdialysis and HPLC-ECD

Caption: Workflow for measuring noradrenaline using microdialysis and HPLC-ECD.

Dual Role of Noradrenaline

Caption: The dual roles of noradrenaline as a neurotransmitter and a hormone.

References

- 1. benchchem.com [benchchem.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. osc-ortho.com [osc-ortho.com]

- 4. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 6. researchgate.net [researchgate.net]

- 7. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Adrenal medulla - Wikipedia [en.wikipedia.org]

- 9. Norepinephrine - Wikipedia [en.wikipedia.org]

- 10. noradrenaline and adrenaline degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Epinephrine and norepinephrine | Research Starters | EBSCO Research [ebsco.com]

- 12. my.clevelandclinic.org [my.clevelandclinic.org]

- 13. britannica.com [britannica.com]

- 14. What is Noradrenaline? | Mental Health America [mhanational.org]

- 15. Norepinephrine: hormone and neurotransmitter in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Receptors for norepinephrine and signal transduction pathways (Chapter 3) - Brain Norepinephrine [cambridge.org]

- 17. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 20. benchchem.com [benchchem.com]

- 21. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. antecscientific.com [antecscientific.com]

- 25. Research Portal [scholarship.miami.edu]

- 26. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

- 28. turkjps.org [turkjps.org]

- 29. glsciences.com [glsciences.com]

A Technical Guide to Norepinephrine Bitartrate Monohydrate: Properties, Protocols, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of norepinephrine (B1679862) bitartrate (B1229483) monohydrate, a compound of significant interest in pharmacological and physiological research. This document details its chemical and physical properties, provides comprehensive experimental protocols for its use, and illustrates its key signaling pathways.

Core Compound Properties

Norepinephrine bitartrate monohydrate is the hydrated bitartrate salt of norepinephrine, a crucial endogenous neurotransmitter and hormone. The inclusion of bitartrate and water of hydration enhances the compound's stability and solubility, making it suitable for a wide range of research applications.[1]

| Property | Data |

| Molecular Formula | C₁₂H₁₉NO₁₀ |

| Molecular Weight | 337.28 g/mol |

| CAS Number | 108341-18-0 |

| Appearance | White to off-white crystalline powder |

| Synonyms | L-Noradrenaline bitartrate monohydrate, Levarterenol bitartrate monohydrate |

Chemical Structure

The chemical structure of norepinephrine bitartrate monohydrate consists of the norepinephrine cation, the bitartrate anion, and a single water molecule.

Caption: Chemical structure of norepinephrine bitartrate monohydrate.

Experimental Protocols

In Vitro Cell Stimulation

Norepinephrine is widely used to study adrenergic signaling in various cell types. The following is a general protocol for the stimulation of cultured cells.

Objective: To assess the cellular response to norepinephrine by activating adrenergic receptors.

Materials:

-

Cultured cells (e.g., cardiomyocytes, smooth muscle cells, adipocytes)

-

Norepinephrine bitartrate monohydrate stock solution (e.g., 10 mM in sterile water or appropriate buffer)

-

Cell culture medium (consider serum-free medium for stimulation to reduce confounding factors)

-

Phosphate-buffered saline (PBS)

-

Assay-specific reagents (e.g., lysis buffer for protein analysis, RNA extraction kits)

Methodology:

-

Cell Preparation: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

-

Starvation (Optional): To reduce basal signaling, replace the growth medium with a serum-free or low-serum medium for a period of 4-24 hours prior to stimulation.

-

Norepinephrine Treatment:

-

Prepare working concentrations of norepinephrine by diluting the stock solution in the appropriate cell culture medium. A typical final concentration for in vitro studies is 10 µM.[2][3]

-

Remove the starvation medium and add the norepinephrine-containing medium to the cells.

-

For time-course experiments, add the treatment medium at staggered intervals. Due to the relatively short half-life of norepinephrine in culture, for longer stimulation periods (e.g., 24 hours), it may be necessary to replenish the norepinephrine every 6 hours.[2]

-

-

Incubation: Incubate the cells for the desired period (e.g., 15 minutes for signaling pathway phosphorylation, 24-48 hours for changes in gene expression or proliferation).

-

Harvesting and Analysis:

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells for subsequent analysis, such as Western blotting, qPCR, or enzyme activity assays.

-

For proliferation assays, methods like EdU incorporation or CCK-8 can be used.[2]

-

Quantification of Norepinephrine in Biological Samples via HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the quantification of norepinephrine in biological matrices such as brain tissue, plasma, and urine.[4]

Objective: To determine the concentration of norepinephrine in a biological sample.

Instrumentation and Reagents:

-

HPLC system with a UV or electrochemical detector (ECD)

-

Reversed-phase C18 column

-

Mobile phase (e.g., 0.05% formic acid and acetonitrile (B52724), 90:10, v/v)[5][6][7]

-

Perchloric acid (0.1 M)

-

Norepinephrine standard solutions

-

Syringe filters (0.22 µm)

Sample Preparation (Mouse Brain Tissue Example): [5][6]

-

Homogenize the brain tissue in 0.1 M perchloric acid.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

The filtered supernatant is ready for injection into the HPLC system.

Chromatographic Conditions (Example): [5][6][7]

-

Column: C18, 5 µm particle size

-

Mobile Phase: 0.05% formic acid in acetonitrile (90:10, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV at 279 nm

-

Run Time: Sufficient to allow for elution of norepinephrine and any internal standard.

Data Analysis:

-

Generate a standard curve by injecting known concentrations of norepinephrine.

-

Plot the peak area versus concentration to establish a linear regression.

-

Quantify the norepinephrine concentration in the samples by comparing their peak areas to the standard curve.

Signaling Pathways

Norepinephrine exerts its physiological effects by binding to α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers distinct downstream signaling cascades.

Norepinephrine Biosynthesis and Release Workflow

Caption: Workflow of norepinephrine synthesis, release, and reuptake.

α1-Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors, which are coupled to Gq proteins, leads to the stimulation of phospholipase C (PLC).[8]

Caption: The α1-adrenergic receptor signaling cascade.

β-Adrenergic Receptor Signaling Pathway

β-adrenergic receptors are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[9]

References

- 1. Norepinephrine Bitartrate | C12H19NO10 | CID 3047796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Norepinephrine acting on adventitial fibroblasts stimulates vascular smooth muscle cell proliferation via promoting small extracellular vesicle release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. benchchem.com [benchchem.com]

- 5. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

The Central Role of Noradrenaline Bitartrate Monohydrate in the "Fight or Flight" Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The "fight or flight" response, a fundamental survival mechanism, is orchestrated by a complex interplay of neural and endocrine signals. At the heart of this response lies noradrenaline (norepinephrine), a catecholamine that acts as both a neurotransmitter and a hormone. This technical guide provides an in-depth examination of the role of noradrenaline bitartrate (B1229483) monohydrate, a stable salt form of noradrenaline, in mediating the physiological cascade associated with acute stress. We will explore its biosynthesis, mechanism of action through adrenergic receptors, downstream signaling pathways, and the quantitative pharmacology that underpins its effects. Furthermore, this guide details key experimental protocols for investigating the function of noradrenaline in a research and drug development context.

Introduction: Noradrenaline and the Sympathetic Nervous System

The sympathetic nervous system (SNS), a division of the autonomic nervous system, is responsible for mobilizing the body's resources under conditions of stress, a state colloquially known as the "fight or flight" response.[1] Noradrenaline is the principal neurotransmitter released from postganglionic sympathetic neurons and also functions as a hormone when released from the adrenal medulla.[2][3] In clinical and research settings, noradrenaline is often used in its bitartrate monohydrate salt form due to its enhanced solubility and stability in aqueous solutions.[2][4] This form allows for precise dosing in intravenous preparations for both therapeutic and experimental applications.[2][4]

The physiological manifestations of noradrenaline release are widespread and prepare the body for immediate action. These include increased heart rate and contractility, redirection of blood flow to skeletal muscles and away from non-essential organs, and the mobilization of energy stores through glycogenolysis and lipolysis.[5][6][7]

Biosynthesis and Metabolism of Noradrenaline

The synthesis of noradrenaline begins with the amino acid L-tyrosine and involves a series of enzymatic steps occurring in sympathetic nerve terminals and the adrenal medulla.[3][5][8]

-

Tyrosine to L-DOPA: The rate-limiting step is the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase.[5][8]

-

L-DOPA to Dopamine (B1211576): L-DOPA is then decarboxylated to dopamine by DOPA decarboxylase.[5][8]

-

Dopamine to Noradrenaline: Dopamine is actively transported into synaptic vesicles where it is converted to noradrenaline by dopamine β-hydroxylase.[3][5][8]

The action of noradrenaline is terminated through reuptake into the presynaptic neuron by the norepinephrine (B1679862) transporter (NET) and enzymatic degradation. The primary enzymes involved in its metabolism are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which ultimately convert noradrenaline to inactive metabolites such as vanillylmandelic acid (VMA).[3][8][9]

Mechanism of Action: Adrenergic Receptors and Signaling Pathways

Noradrenaline exerts its effects by binding to a class of G-protein coupled receptors (GPCRs) known as adrenergic receptors (adrenoceptors).[10][11] These receptors are broadly classified into two main types, α and β, each with several subtypes.[11][12]

-

α-Adrenergic Receptors:

-

α1-Adrenoceptors (Gq-coupled): Predominantly found on postsynaptic membranes of smooth muscle cells. Activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11][13] This cascade results in an increase in intracellular calcium, leading to smooth muscle contraction and vasoconstriction.[11][13]

-

α2-Adrenoceptors (Gi-coupled): Located on presynaptic nerve terminals, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[11] This serves as a negative feedback mechanism, inhibiting further release of noradrenaline.[11]

-

-

β-Adrenergic Receptors:

-

β1-Adrenoceptors (Gs-coupled): Primarily located in the heart. Activation stimulates adenylyl cyclase, increasing cAMP production and activating protein kinase A (PKA).[11] This results in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[14]

-

β2-Adrenoceptors (Gs-coupled): Found in smooth muscle of the bronchioles and blood vessels of skeletal muscle. Their activation also increases cAMP, but in these tissues, it leads to smooth muscle relaxation, resulting in bronchodilation and vasodilation.[11][14]

-

β3-Adrenoceptors (Gs-coupled): Primarily located in adipose tissue, their activation stimulates lipolysis.[14]

-

Signaling Pathway Diagrams

References

- 1. Fight-or-flight response | Research Starters | EBSCO Research [ebsco.com]

- 2. benchchem.com [benchchem.com]

- 3. Norepinephrine - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 9. noradrenaline and adrenaline degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Norepinephrine: Package Insert / Prescribing Info / MOA [drugs.com]

- 11. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 12. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. In vivo monitoring of norepinephrine and .OH generation on myocardial ischemic injury by dialysis technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to L-(-)-Norepinephrine (+)-bitartrate salt monohydrate and its Comparison with Other Forms for Research Applications

For Researchers, Scientists, and Drug Development Professionals